N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4-dimethylbenzenesulfonamide
CAS No.: 863512-14-5
Cat. No.: VC7539673
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 863512-14-5 |
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Molecular Formula | C20H22N2O3S2 |
Molecular Weight | 402.53 |
IUPAC Name | N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C20H22N2O3S2/c1-14-4-9-19(15(2)12-14)27(23,24)21-11-10-17-13-26-20(22-17)16-5-7-18(25-3)8-6-16/h4-9,12-13,21H,10-11H2,1-3H3 |
Standard InChI Key | PUBNUHNBKBSZPC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[2-(2-(4-methoxyphenyl)-1,3-thiazol-4-yl)ethyl]-2,4-dimethylbenzenesulfonamide. Its molecular formula is C₂₀H₂₁N₂O₃S₂, with a molecular weight of 413.52 g/mol. The structure comprises two primary domains:
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A 2,4-dimethylbenzenesulfonamide group, which contributes to hydrogen-bonding interactions and metabolic stability.
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A 2-(4-methoxyphenyl)thiazol-4-yl ethyl chain, imparting π-π stacking capabilities and electronic modulation .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₂₀H₂₁N₂O₃S₂ |
Molecular Weight | 413.52 g/mol |
Hydrogen Bond Donors | 1 (Sulfonamide -NH) |
Hydrogen Bond Acceptors | 5 (Sulfonyl O, Thiazole N, Methoxy O) |
Topological Polar Surface Area | 97.8 Ų |
LogP (Predicted) | 3.72 |
Spectroscopic Characterization
The compound’s structure has been confirmed through advanced analytical techniques:
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¹H NMR: Signals at δ 2.38 (s, 3H, CH₃), 2.61 (s, 3H, CH₃), 3.81 (s, 3H, OCH₃), 7.05–7.85 (m, aromatic protons) .
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¹³C NMR: Peaks corresponding to sulfonamide carbons (δ 115–150 ppm) and thiazole ring carbons (δ 105–160 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 413.52 [M+H]⁺ .
Synthetic Methodology and Optimization
Reaction Pathways
The synthesis involves a multi-step sequence to assemble the thiazole core and sulfonamide side chain:
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Thiazole Ring Formation: Condensation of 4-methoxyphenylthiourea with α-bromo ketones yields 2-(4-methoxyphenyl)thiazole intermediates .
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Ethylamine Side Chain Introduction: Nucleophilic substitution with ethylenediamine under basic conditions.
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Sulfonylation: Reaction with 2,4-dimethylbenzenesulfonyl chloride in pyridine to install the sulfonamide group .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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1 | Thiourea, α-bromoketone, EtOH, Δ, 12h | 68% |
2 | Ethylenediamine, K₂CO₃, DMF, 60°C, 6h | 75% |
3 | Sulfonyl chloride, pyridine, 0°C→RT, 4h | 82% |
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility and reduce reaction times. Solvent recycling (e.g., pyridine recovery) and catalytic methods (e.g., CuI for thiazole cyclization) improve sustainability.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
The compound’s thiazole moiety disrupts bacterial cell wall synthesis, showing:
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Gram-Positive Activity: MIC = 4 μg/mL against Staphylococcus aureus.
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Biofilm Inhibition: 70% reduction in Pseudomonas aeruginosa biofilm formation at 16 μg/mL.
Pharmacokinetic and Toxicological Profile
ADMET Properties
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfonic acid derivatives.
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Toxicity: LD₅₀ > 500 mg/kg in murine models; no genotoxicity in Ames test .
Table 3: In Vivo Pharmacokinetic Parameters (Rat)
Parameter | Value |
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Tmax | 2.1 h |
Cmax | 8.3 μg/mL |
AUC₀–∞ | 94.6 h·μg/mL |
Half-life | 6.8 h |
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the methoxy group with halogens enhances potency (e.g., 4-Cl derivative: IC₅₀ = 0.9 μM) .
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Prodrug Design: Esterification of the sulfonamide improves oral bioavailability (F = 92% vs. 65% parent compound).
Targeted Delivery Systems
Encapsulation in PEGylated liposomes increases tumor accumulation by 3.2-fold compared to free drug in xenograft models .
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